molecular formula C17H12Cl2N4O B1219643 alpha-Hydroxytriazolam CAS No. 37115-45-0

alpha-Hydroxytriazolam

Cat. No. B1219643
CAS RN: 37115-45-0
M. Wt: 359.2 g/mol
InChI Key: BHUYWUDMVCLHND-UHFFFAOYSA-N
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Description

Synthesis Analysis

Alpha-Hydroxytriazolam can be synthesized through chemical oxidation of triazolam, among other methods. A simple, one-step chemical oxidation has been developed to convert diazepam to temazolam and triazolam to its 4-hydroxy analogue, indicating the feasibility of obtaining this compound via similar oxidation processes. The synthesis process showcases the adaptability and effectiveness of chemical modifications in producing significant metabolites of benzodiazepines, which retain or vary in activity compared to the parent compound (Gall, Kamdar, & Collins, 1978).

Molecular Structure Analysis

The molecular structure of this compound, like its parent compound triazolam, includes a triazolo ring that distinguishes it from other benzodiazepines. Its structure has been analyzed through various spectroscopic methods, contributing to the understanding of its pharmacological effects. The presence of the hydroxy group significantly affects its pharmacokinetic properties, such as solubility and metabolism.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including conjugation and further oxidation. Its chemical properties, such as reactivity with different biochemical molecules, influence its metabolism and excretion patterns. For instance, the urinary excretion profiles of this compound have been studied, showing rapid excretion rates and the influence of metabolic pathways on its detection in biological samples (Tsujikawa et al., 2005).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline form, are crucial for its identification and quantification in research and forensic analyses. These properties also influence its absorption, distribution, metabolism, and excretion (ADME) profile, affecting its pharmacological and toxicological effects.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interaction with biological molecules, define the pharmacokinetics and pharmacodynamics of this compound. Its interactions with enzymes, such as those involved in the cytochrome P450 system, play a significant role in its metabolism and the formation of further metabolites. Research has shown that specific isoforms of cytochrome P450, such as CYP3A, are involved in the biotransformation of triazolam, indicating a similar metabolic pathway for this compound (Perloff et al., 2000).

Scientific Research Applications

Urinary Excretion Profiles

Research by Tsujikawa et al. (2005) focused on the urinary excretion profiles of α-hydroxytriazolam (α-OHTRZ) in humans. This study found that α-OHTRZ was rapidly excreted, primarily within 12 hours after ingestion, and was detectable in higher concentrations than another major metabolite, 4-hydroxytriazolam (Tsujikawa et al., 2005). Lin et al. (2005) also examined the urinary excretion of α-hydroxytriazolam, finding that its peak excretion occurs approximately 5-10 hours following drug intake, with detectable levels present for up to 35 hours post-consumption (Lin et al., 2005).

Detection in Biological Samples

Sun et al. (2010) developed a method for determining α-hydroxytriazolam in guinea pig hair using liquid chromatography-tandem mass spectrometry. This study found that α-hydroxytriazolam was detectable in guinea pig hair for up to a week after administration, with concentrations higher than triazolam itself (Sun et al., 2010).

Analytical Methods for Quantification

Marin et al. (2008) described a method for quantifying α-hydroxytriazolam and other benzodiazepines in various biological samples using liquid chromatography tandem-mass spectrometry (LC-MS/MS). This method was evaluated for its accuracy, precision, and recovery (Marin et al., 2008).

Enzymatic Hydrolysis

Tsujikawa et al. (2004) investigated the optimal conditions for the enzymatic hydrolysis of α-hydroxytriazolam-glucuronide in human urine. They identified β-glucuronidase from Escherichia coli as the most effective for hydrolyzing α-OHTRZ-glucuronide (Tsujikawa et al., 2004).

Pharmacokinetic Studies

Kole et al. (2017) developed a method for determining triazolam and its hydroxy metabolites, including α-hydroxytriazolam, in mouse dried blood spots. This method was applied to pharmacokinetic studies in transgenic mice (Kole et al., 2017).

Mechanism of Action

properties

IUPAC Name

[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUYWUDMVCLHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958284
Record name [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37115-45-0
Record name alpha-Hydroxytriazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Hydroxytriazolam
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Record name .ALPHA.-HYDROXYTRIAZOLAM
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Synthesis routes and methods I

Procedure details

An amount of 72 ml of 48% aqueous hydrobromic acid is added to 20° to a solution of 9.7 g of 1-[ (p-methoxybenzyloxy)-methyl]-6-(o-chlorophenyl)-8-chloro-4H-s-triazolo[4,3-a][1,4]benzodiazepine in 90 ml of glacial acetic acid. The reaction mixture is stirred for 55 minutes; it is then neutralised with 30% sodium hydroxide solution and extracted with methylene chloride. The organic phase is separated, washed with water, dried over sodium sulphate and concentrated by evaporation. Crystallisation of the residue from ethyl acetate/petroleum ether yields 6-(o-chlorophenyl)-8-chloro-4 h-s-triazolo[4,3-a] [1,4]benzodiazepine-1-methanol, M.P. 235°-237°.
Quantity
72 mL
Type
reactant
Reaction Step One
Name
1-[ (p-methoxybenzyloxy)-methyl]-6-(o-chlorophenyl)-8-chloro-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,3-dihydro-7-chloro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione (9.63 g., 0.03 mole) and hydroxy-acetic acid hydrazide (6.66 g.) in n-butyl alcohol (300 ml.) is refluxed for about 15 hours with a slow stream of nitrogen bubbling through the reaction mixture for the first hour. The mixture is then cooled and concentrated in vacuo and the resulting residue is suspended in water, treated with a little ether and crystallized. The solid is collected by filtration and dried in vacuo. Recrystallization of this material from methylene chloride-methanol gives 8-chloro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine in three crops: 4.96 g. of melting point 239°-241° C., 1.58 g. of melting point 236°-239° C., and 0.365 g. of melting point 232°-236° C. The analytical sample has a melting point of 239.5°-241° C. Anal. calcd. for C17H12Cl2N4O: C, 56.84; H, 3.37; Cl, 19.74; N, 15.60. Found: C, 56.27; H, 3.28; Cl, 19.75; N, 15.55. Preparation 2 8-Chloro-1-(hydroxymethyl)-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
9.63 g
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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